(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate
Description
Key Structural Features:
- Pyrrolidine backbone : A saturated five-membered ring with four carbon atoms and one nitrogen atom.
- Methoxy group (-OCH₃) : Positioned at C4, contributing to electron-donating effects.
- Methyl ester (-COOCH₃) : Located at C2, introducing polar character and hydrogen-bonding potential.
The stereochemistry at C2 (S) and C4 (R) creates a diastereomeric relationship with other configurations, such as (2R,4S) or (2S,4S). This configuration is critical for interactions in chiral environments, such as enzyme binding pockets.
| Property | Value |
|---|---|
| Molecular formula | C₇H₁₃NO₃ |
| Molecular weight | 159.19 g/mol |
| CAS registry number | 2055983-88-3 |
| SMILES | COC(=O)C1CC(OC)CN1 |
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
XEDZRASYGGJQCQ-RITPCOANSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C(=O)OC |
Canonical SMILES |
COC1CC(NC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hydrochloride Salt Formation
One common approach involves the synthesis of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride , which enhances stability and solubility for biological applications. The reaction steps include:
Esterification Process
Another method focuses on esterification reactions to introduce the methyl group at the carboxylate site:
- Starting material: Hydroxypyrrolidine derivatives.
- Reagents: Methanol or methylating agents under acidic conditions.
- Conditions: Controlled temperature (20–40°C) and reaction time.
- Outcome: Formation of the methyl ester with high stereochemical fidelity.
Reaction Conditions Analysis
Analytical Techniques for Monitoring
To ensure the desired stereochemistry and purity, the following techniques are employed:
- NMR Spectroscopy : Confirms molecular structure and stereochemistry.
- HPLC : Measures purity and identifies impurities.
- Mass Spectrometry : Determines molecular weight and fragmentation patterns.
Challenges in Synthesis
While the synthesis of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is relatively straightforward, challenges include:
- Maintaining stereochemical integrity during reactions.
- Avoiding side reactions that lead to impurities.
- Optimizing solvent systems for higher yields.
Research Findings
Recent studies suggest that compounds with similar structures exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors in metabolic pathways. The unique stereochemistry of this compound makes it a valuable building block for pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Key Role in Drug Synthesis:
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds. Its chirality is essential for the development of selective drug candidates.
- Antiviral Agents: It has been utilized in synthesizing protease inhibitors effective against viruses such as HIV and coronaviruses. For instance, derivatives of this compound have shown promise in inhibiting the SARS-CoV-2 3C-like protease, which is critical for viral replication .
- Proline Derivatives: The compound's structure is similar to proline, making it valuable in synthesizing proline-based pharmaceuticals. These compounds can modulate biological pathways effectively .
Agrochemical Applications
Chiral Auxiliary in Synthesis:
In the agrochemical industry, (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is employed as a chiral auxiliary. It aids in the synthesis of various agrochemicals, enhancing selectivity and efficiency in producing insecticides and herbicides.
- Improved Selectivity: The use of this compound allows for more targeted actions of agrochemicals, minimizing environmental impact and improving efficacy .
Materials Science
Advanced Material Synthesis:
This compound is also significant in materials science, where it functions as a precursor for creating advanced materials such as chiral polymers and dendrimers.
- Chirality Impartation: By incorporating (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate into polymer matrices, researchers can create materials with unique properties suitable for various applications including drug delivery systems and liquid crystals .
Case Study 1: Antiviral Research
A study demonstrated that derivatives of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate effectively inhibited the replication of SARS-CoV-2 in cell cultures. The research highlighted the compound's potential as a lead structure for developing broad-spectrum antiviral agents .
Case Study 2: Chiral Auxiliary in Agrochemicals
Research conducted on the synthesis of a new insecticide using (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate as a chiral auxiliary showed significant improvements in selectivity and efficiency compared to traditional methods. This study emphasized the compound's role in reducing environmental toxicity while maintaining high efficacy .
Mechanism of Action
The mechanism of action of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate with structurally related pyrrolidine derivatives, highlighting differences in substituents, stereochemistry, and physicochemical properties:
Key Observations:
Substituent Effects: The methoxy group in (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate improves solubility compared to lipophilic analogs like the dichlorophenoxy derivative . Hydroxyl or sulfonyl groups (e.g., in ’s methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate) introduce polarity but may reduce metabolic stability .
Stereochemical Impact :
- The 2S,4R configuration in the target compound contrasts with 2R,4S derivatives (e.g., ), which exhibit divergent binding affinities in enantioselective catalysis .
Applications :
- The target compound’s methyl ester allows straightforward hydrolysis to carboxylic acids (e.g., (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid, CAS 75176-09-9) for further derivatization .
Research Findings and Structural Insights
- Synthesis: The compound is synthesized via stereoselective methods, such as ring-opening of proline derivatives or catalytic asymmetric hydrogenation . highlights the use of HATU and enaminoketone intermediates for analogous pyrrolidine scaffolds .
- Characterization : Key techniques include ¹H/¹³C NMR for stereochemical confirmation and IR spectroscopy for functional group analysis .
Biological Activity
Overview
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, which include antioxidant properties, neuroprotective effects, and possible applications in drug development. Understanding its biological activity is crucial for leveraging its potential in medicinal chemistry and related fields.
Antioxidant Properties
Research indicates that (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate exhibits significant antioxidant activity. Antioxidants are critical in neutralizing free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Some studies suggest that derivatives of pyrrolidine compounds may possess neuroprotective effects. While specific data on (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is limited, its structural similarities to other neuroprotective agents indicate potential in protecting neuronal cells from damage due to oxidative stress or inflammation.
Anticoagulant Activity
Preliminary findings suggest that this compound may influence the coagulation cascade by interacting with proteins involved in blood clotting. This could have implications for developing anticoagulant therapies.
The mechanism of action for (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed effects on cellular function and health .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyrrolidine | Basic structure without substituents | Simple structure; lacks functional groups |
| (2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate | Similar chirality but different stereochemistry | Different biological activity due to stereoisomerism |
| 4-Hydroxypyrrolidine | Contains only hydroxyl and amine groups | Less complex; fewer interactions |
The unique stereochemistry and functional groups of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate enhance its biological activity compared to structurally similar compounds.
Research Findings and Case Studies
Q & A
Q. What advanced purification techniques resolve diastereomeric byproducts formed during synthesis?
- Chiral stationary phase HPLC (CSP-HPLC) or simulated moving bed (SMB) chromatography achieves baseline separation. Recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) can also enrich the desired diastereomer, as demonstrated for related Boc-protected derivatives .
Methodological Notes
- Stereochemical Confirmation : Always cross-validate NMR (e.g., NOE effects) with X-ray data to avoid misassignment .
- Purity Metrics : Use orthogonal methods (HPLC, NMR, melting point) to detect trace impurities that may affect reactivity .
- Safety Protocols : Regularly monitor storage conditions (e.g., freezer temperature logs) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
